molecular formula C27H31NO6 B610357 Pyrene-PEG5-alcohol CAS No. 1817735-44-6

Pyrene-PEG5-alcohol

Cat. No. B610357
CAS RN: 1817735-44-6
M. Wt: 465.55
InChI Key: DESHAVYJGOEYTK-UHFFFAOYSA-N
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Description

Pyrene-PEG5-alcohol is a PEG-based PROTAC linker . It is a pyrene labeled PEG derivative containing an hydroxyl group, which enables further derivatization or replacement with other reactive functional groups .


Synthesis Analysis

This compound can be used in the synthesis of PROTACs . The synthesis of substituted pyrenes can be achieved by indirect methods . One such method involves the tetrahydropyrene (THPy) approach, which effectively performs electrophilic aromatic substitutions (EAS) at positions 2 and 7 on pyrene .


Molecular Structure Analysis

The molecular weight of this compound is 465.6 g/mol . Its molecular formula is C27H31NO6 . It contains a pyrene functional group and an alcohol functional group .


Chemical Reactions Analysis

In the context of PROTACs, this compound plays a crucial role. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound serves as this linker, enabling the formation of PROTACs .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 465.6 g/mol and a molecular formula of C27H31NO6 . It is a pyrene labeled PEG derivative containing an hydroxyl group .

Scientific Research Applications

  • Electrochemical Polymerization : Pyrene can be electrochemically polymerized in mixed electrolytes containing polyethylene glycol (PEG). This process leads to the formation of oligopyrene, which exhibits strong blue light emission and has potential applications in organic electronic displays and electroluminescent devices (Huang et al., 2003).

  • Multiresponsive Hydrogels : Pyrene, combined with PEG, can be used to create multiresponsive hydrogels. These hydrogels can respond to external stimuli such as water content, and have applications in complex optical and mechanical materials, potentially useful in transient photolithography processes (Rasch & Göstl, 2021).

  • Drug Delivery Systems : Hyperbranched polyether polyols, which include PEG chains and pyrene, have been explored as drug delivery systems. They can effectively encapsulate and release drugs like tamoxifen, with applications in cancer treatment (Tziveleka et al., 2006).

  • Biodegradable Nanocarriers : Pyrene-labeled poly(ethylene glycol)-polylactide conjugates are explored for their thermal properties and physicochemical behavior in aqueous solutions. These materials are promising for use as fluorescence probes in studying the distribution and internalization of polymeric micelles in biomedical applications (Chen et al., 2015).

  • Fluorescence Cellular Imaging : Water-dispersible orange emitters containing pyrene have been synthesized for one- and two-photon fluorescence imaging. These are used in cellular imaging, providing insights into biological processes at the cellular level (Wang et al., 2012).

Mechanism of Action

Target of Action

Pyrene-PEG5-alcohol is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases are enzymes that catalyze the transfer of ubiquitin to a substrate protein, a process that is critical for regulating protein degradation .

Mode of Action

The mode of action of this compound involves the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . By binding to both the E3 ubiquitin ligase and the target protein, PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the ubiquitin-proteasome system . This system is a crucial pathway for protein degradation in cells. By inducing the degradation of target proteins, this compound can influence various cellular processes that are regulated by these proteins .

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This can lead to changes in cellular processes that are regulated by these proteins, potentially influencing cell growth, differentiation, and survival .

Action Environment

The action of this compound, like other PROTACs, occurs within the intracellular environment . Factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability.

Future Directions

Pyrene-PEG5-alcohol has been used in the development of aptamer-graphene microtransistors (AGMs) for long-term molecular monitoring in undiluted whole blood samples and in vivo environments . This suggests potential future directions in the field of real-time molecular monitoring.

properties

IUPAC Name

N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]pyrene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO6/c29-11-13-32-15-17-34-19-18-33-16-14-31-12-10-28-27(30)24-9-7-22-5-4-20-2-1-3-21-6-8-23(24)26(22)25(20)21/h1-9,29H,10-19H2,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESHAVYJGOEYTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)NCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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